Methyl 4-[3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate
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Overview
Description
Methyl 4-[3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with thiourea to form a thiazolidinone intermediate. This intermediate is then reacted with methyl 4-bromobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Methyl 4-[3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead molecule for developing new drugs due to its unique structure and biological activity.
Biological Studies: It can be used in studies to understand the interaction of thiazolidinone derivatives with biological targets.
Materials Science: The compound’s unique properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the benzoate ester can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-bromophenyl)benzoate
- Methyl 4-(bromomethyl)benzoate
- Methyl 4-(4-bromophenoxy)benzoate
Uniqueness
Methyl 4-[3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate is unique due to the presence of the thiazolidinone ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this ring structure and, consequently, the associated biological activities .
Properties
Molecular Formula |
C17H14BrNO3S |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
methyl 4-[3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate |
InChI |
InChI=1S/C17H14BrNO3S/c1-22-17(21)12-4-2-11(3-5-12)16-19(15(20)10-23-16)14-8-6-13(18)7-9-14/h2-9,16H,10H2,1H3 |
InChI Key |
MDHGKPISBINDTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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